Cas no 59698-18-9 (benzyl 2-cyclopropylacetate)

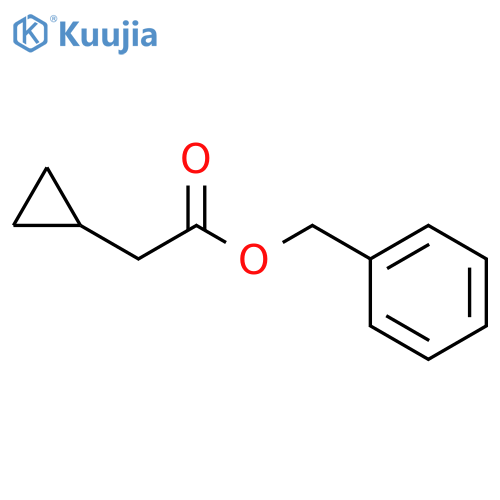

benzyl 2-cyclopropylacetate structure

商品名:benzyl 2-cyclopropylacetate

benzyl 2-cyclopropylacetate 化学的及び物理的性質

名前と識別子

-

- Cyclopropaneacetic acid, phenylmethyl ester

- benzyl 2-cyclopropylacetate

- Phenylmethyl Cyclopropylacetate

- 59698-18-9

- DTXSID80454244

- SY126755

- FT-0757648

- MFCD11976040

- BS-29234

- W11717

- SCHEMBL4143101

- Benzyl2-cyclopropylacetate

- VKLVFPVAJRYENM-UHFFFAOYSA-N

- DA-35125

-

- MDL: MFCD11976040

- インチ: InChI=1S/C12H14O2/c13-12(8-10-6-7-10)14-9-11-4-2-1-3-5-11/h1-5,10H,6-9H2

- InChIKey: VKLVFPVAJRYENM-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC(=O)CC2CC2

計算された属性

- せいみつぶんしりょう: 190.09942

- どういたいしつりょう: 190.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- PSA: 26.3

benzyl 2-cyclopropylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D964196-1g |

benzyl 2-cyclopropylacetate |

59698-18-9 | 95% | 1g |

$175 | 2024-06-06 | |

| eNovation Chemicals LLC | D964196-5g |

benzyl 2-cyclopropylacetate |

59698-18-9 | 95% | 5g |

$475 | 2024-06-06 | |

| abcr | AB462471-5 g |

Benzyl 2-cyclopropylacetate, 95%; . |

59698-18-9 | 95% | 5g |

€714.80 | 2023-02-02 | |

| Chemenu | CM323933-5g |

Benzyl 2-cyclopropylacetate |

59698-18-9 | 95% | 5g |

$421 | 2021-06-15 | |

| Aaron | AR00EPLN-5g |

Benzyl 2-cyclopropylacetate |

59698-18-9 | 95% | 5g |

$1492.00 | 2025-02-10 | |

| Aaron | AR00EPLN-15g |

benzyl 2-cyclopropylacetate |

59698-18-9 | 95% | 15g |

$1144.00 | 2023-12-14 | |

| 1PlusChem | 1P00EPDB-25g |

benzyl 2-cyclopropylacetate |

59698-18-9 | 95% | 25g |

$1468.00 | 2024-04-22 | |

| eNovation Chemicals LLC | D964196-50g |

benzyl 2-cyclopropylacetate |

59698-18-9 | 95% | 50g |

$3100 | 2024-06-06 | |

| 1PlusChem | 1P00EPDB-2g |

benzyl 2-cyclopropylacetate |

59698-18-9 | 95% | 2g |

$246.00 | 2024-04-22 | |

| A2B Chem LLC | AG85263-25g |

Benzyl 2-cyclopropylacetate |

59698-18-9 | 95% | 25g |

$1410.00 | 2024-04-19 |

benzyl 2-cyclopropylacetate 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

59698-18-9 (benzyl 2-cyclopropylacetate) 関連製品

- 40542-90-3(Monobenzyl Adipate)

- 10361-39-4(Benzyl n-valerate)

- 140-24-9(Dibenzyl sebacate)

- 31161-71-4(Tetradecanoic acid,phenylmethyl ester)

- 103-38-8(Benzyl isovalerate FCC)

- 140-25-0(Dodecanoic acid,phenylmethyl ester)

- 189625-51-2(Octadecanedioic acid,1-(phenylmethyl) ester)

- 42175-41-7(Decanoic acid,phenylmethyl ester)

- 3089-55-2(Benzyl octyl adipate)

- 2451-84-5(Dibenzyl adipate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:59698-18-9)benzyl 2-cyclopropylacetate

清らかである:99%

はかる:5g

価格 ($):443.0